5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a heterocyclic compound that features a fused bicyclic structure comprising both pyridine and pyrimidine rings. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural properties. The oxalate salt form enhances its solubility and bioavailability, making it a subject of interest in pharmaceutical research.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate can be sourced from various chemical suppliers and is classified under several categories:
The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate typically involves several steps:
The synthesis may utilize techniques such as:
The molecular structure of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate can be represented as follows:
The compound's molecular weight is approximately 165.17 g/mol. Its structural representation can be visualized using molecular modeling software or databases like PubChem .
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as:
The mechanism of action for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate in biological systems is not extensively documented but may involve:
Studies suggest that derivatives of this compound may exhibit activity against certain disease models by influencing cellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .
Relevant data on melting point and boiling point are often found in specific chemical literature or databases.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate has several potential applications:
The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core typically employs convergent multi-step sequences starting from commercially available piperidine derivatives. A common approach involves condensing ethyl 1-methyl-4-oxopiperidine-3-carboxylate with formamidine acetate under basic conditions (e.g., sodium methoxide in refluxing methanol), yielding the bicyclic pyrimidine core in a single cyclization step [8] [10]. Advanced intermediates often incorporate functional handles for downstream derivatization:
Table 1: Key Multi-Step Synthetic Approaches
Starting Material | Critical Step | Intermediate | Overall Yield |
---|---|---|---|
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | Formamidine cyclization | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | 60-75% |
4-Fluoro-1-naphthoic acid | Amide coupling with TFA salt of dichloro-THPP* | Chlorinated pyrimidine intermediate | 89% (amide step) |
Silyl-protected glycals | Ring-expansion with TMSOTf/nucleophiles | Functionalized oxepanes | Up to 92% |
*THPP: Tetrahydropyridopyrimidine [1] [4]
Boc-protected amines serve as versatile intermediates, allowing selective nitrogen functionalization after acid deprotection. For PROTAC synthesis, key intermediates like compound 23a/b are generated through Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution before conjugation to E3 ligase ligands [1].
Nucleophilic aromatic substitution (SNAr) is pivotal for installing diversity at the C2 and C4 positions of the pyrimidine ring. Dichloro intermediates undergo sequential displacement:
Table 2: Nucleophilic Displacement Outcomes
Nucleophile | Position Substituted | Reaction Conditions | Key Product |
---|---|---|---|
Piperazine | C4 | DIPEA, DCM, 0°C→RT | Homopiperazine inhibitors (e.g., 10k) |
3,8-Diazabicyclo[3.2.1]octane | C2 | EtOH, reflux | KRAS-G12D binder (10c) |
4-Aminopiperidine | C4 | Microwave, 120°C | Autotaxin inhibitor hybrids |
Cyclization strategies include intramolecular condensations, such as treating o-aminonicotinonitrile 2 with acyl chlorides in pyridine to form pyrido[2,3-d]pyrimidines 3–10. This method constructs the fused ring system while introducing pharmacophore elements like aryl or heteroaryl groups [10].
Chlorination of hydroxyl or amino precursors enables salt formation:
Critical salt characterization includes:
Structural hybrids enhance target engagement by merging pharmacophores:
Computational modeling validates hybrid designs:```Docking Pose Analysis (Compound 4 with PIM-1):
Table 3: Hybrid Pharmacophores and Target Activities
Hybrid Structure | Target | Activity (IC₅₀) | Improvement vs. Parent |
---|---|---|---|
THPP-Benzamide-Piperidine | Autotaxin | 11.4 nM | 45-fold vs. Lilly-1 |
Diazabicyclooctane-THPP-Naphthyl | KRAS-G12D | 1.40 µM (cell) | 4.9× selectivity vs. WT |
Tetrahydropyridopyrimidine-Aryl sulfonamide | PIM-1 Kinase | 11.4 nM | Comparable to staurosporine |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: